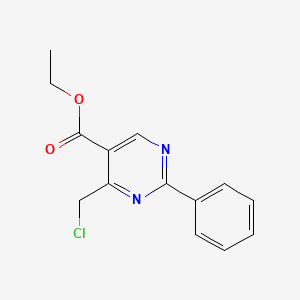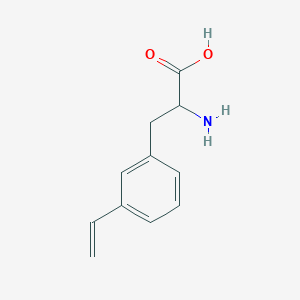![molecular formula C8H17N3O2 B12099889 Heptanoic acid, 7-[(aminoiminomethyl)amino]- CAS No. 73427-55-1](/img/structure/B12099889.png)
Heptanoic acid, 7-[(aminoiminomethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, 7-[(aminoiminomethyl)amino]- is a chemical compound with the molecular formula C8H17N3O2 It is known for its unique structure, which includes a heptanoic acid backbone with an aminoiminomethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, 7-[(aminoiminomethyl)amino]- typically involves the reaction of heptanoic acid with guanidine derivatives. One common method includes the following steps:
Starting Materials: Heptanoic acid and guanidine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Procedure: Heptanoic acid is first activated using a coupling agent like dicyclohexylcarbodiimide (DCC) to form an intermediate. This intermediate then reacts with guanidine hydrochloride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: Heptanoic acid, 7-[(aminoiminomethyl)amino]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoiminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted heptanoic acid derivatives.
Scientific Research Applications
Heptanoic acid, 7-[(aminoiminomethyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of heptanoic acid, 7-[(aminoiminomethyl)amino]- involves its interaction with specific molecular targets. The aminoiminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Heptanoic acid, 7-[(aminoiminomethyl)amino]- can be compared with other similar compounds such as:
Heptanoic acid: A simpler analog without the aminoiminomethyl group, used primarily as a precursor in organic synthesis.
Guanidinoheptanoic acid: Contains a guanidine group, similar in structure but with different reactivity and applications.
Aminoheptanoic acid: Lacks the imino group, used in the synthesis of peptides and as a biochemical reagent.
The uniqueness of heptanoic acid, 7-[(aminoiminomethyl)amino]- lies in its specific functional groups, which confer distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
73427-55-1 |
|---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-(hydrazinylmethylideneamino)heptanoic acid |
InChI |
InChI=1S/C8H17N3O2/c9-11-7-10-6-4-2-1-3-5-8(12)13/h7H,1-6,9H2,(H,10,11)(H,12,13) |
InChI Key |
LQQBUQZHFFFGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=CNN)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)






![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)






